2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene-pyrimidine scaffold. Key structural features include:
- 3-Ethoxyphenyl substituent: Aromatic ring with an ethoxy group at the meta position, influencing lipophilicity and steric interactions.
- 9-Hydroxy group: Enhances hydrogen-bonding capacity and solubility.
Chromeno-pyrimidines are studied for diverse bioactivities, including anticancer, antimicrobial, and antioxidant effects . The thione group in this compound may enhance metal-binding properties, relevant to enzyme inhibition .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGQMUPUDBQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, antiproliferative effects, antioxidant activity, and potential mechanisms of action.
Synthesis of the Compound
The compound can be synthesized through various methods that involve the reaction of chromene derivatives with pyrimidine thiones. A typical synthesis involves:
- Starting Materials : 2-amino-4H-chromenes and appropriate thioamide precursors.
- Reagents : Use of solvents like ethanol or DMF under conditions such as reflux or microwave irradiation.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Example Reaction Scheme
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against colorectal cancer cell lines (e.g., HCT116 and Caco2).
- IC50 Values : Results indicate that the compound has an IC50 value in the micromolar range, suggesting potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 15.0 |
| Caco2 | 12.5 |
Antioxidant Activity
The antioxidant properties of the compound have been evaluated using assays such as DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power):
- DPPH Assay Results : The compound demonstrated a high DPPH scavenging activity with an IC50 value comparable to standard antioxidants.
| Compound | IC50 (μM) |
|---|---|
| 2-(3-ethoxyphenyl)-... | 20.0 |
| Ascorbic Acid (Control) | 15.0 |
The proposed mechanisms for the biological activities include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative stress.
Case Studies
- Colorectal Cancer Study : A study evaluated the antiproliferative effects of various chromeno-pyrimidine derivatives, including our compound, demonstrating significant inhibition in tumor growth in vitro and in vivo models .
- Antioxidant Efficacy : Another study highlighted the antioxidant potential through multiple assays showing that compounds with similar structures effectively reduce oxidative stress markers in cellular models .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound has been evaluated for its efficacy against tumor cell lines such as HCT116 and Caco2, demonstrating promising IC50 values that suggest potent anticancer activity .
Antimicrobial Properties
Chromeno[2,3-d]pyrimidine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the thioketone group enhances the compound's ability to interact with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have highlighted the potential of these compounds in developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against protein kinases. This is crucial for the development of targeted therapies in cancer treatment where kinase signaling pathways play a significant role. Inhibitory assays have demonstrated that certain derivatives can effectively block kinase activity at low concentrations .
Synthesis of Novel Derivatives
The synthetic versatility of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione allows for the creation of novel derivatives with enhanced biological activities. Various synthetic routes have been explored to modify the core structure and introduce different substituents that can improve potency or selectivity for specific biological targets .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Table 1: Substituent Profiles of Selected Chromeno[2,3-d]Pyrimidine Derivatives
Key Observations :
- Ethoxy vs.
- Hydroxy vs. Methoxy at Position 9 : The 9-OH group in the target compound may improve solubility and antioxidant activity compared to methoxy-substituted analogs .
Table 2: Comparative Bioactivity Data
Key Observations :
- Anticancer Potential: Chlorophenyl derivatives exhibit strong cytotoxicity, likely due to halogen-induced DNA intercalation . The target’s ethoxyphenyl may favor alternative mechanisms, such as topoisomerase inhibition.
- Role of Thione : Thione-containing analogs (e.g., ) show enhanced metal-binding capacity, which could disrupt metalloenzymes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
